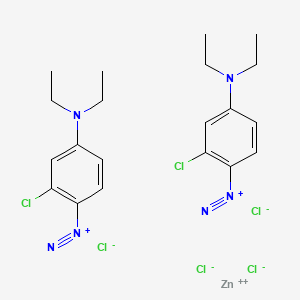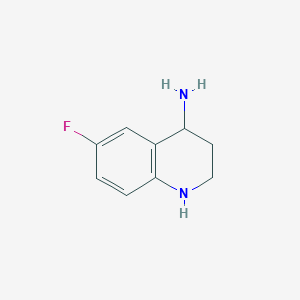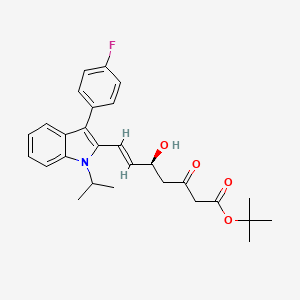![molecular formula C26H19BO2 B12328251 (10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is an organic compound that features a boronic acid functional group attached to an anthracene core, which is further substituted with a biphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid typically involves a Suzuki-Miyaura cross-coupling reaction. This reaction is performed between a boronic acid derivative and a halogenated anthracene compound in the presence of a palladium catalyst and a base. The reaction conditions often include:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura cross-coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid can undergo various types of chemical reactions, including:
Oxidation: Conversion to corresponding phenols or quinones
Reduction: Formation of hydroborates or boranes
Substitution: Electrophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as hydrogen peroxide or potassium permanganate
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride
Substitution: Use of electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst
Major Products
Oxidation: Phenolic or quinone derivatives
Reduction: Hydroborate or borane derivatives
Substitution: Halogenated or nitro-substituted anthracene derivatives
Aplicaciones Científicas De Investigación
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid has several scientific research applications, including:
Organic Electronics: Used as a precursor for the synthesis of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs)
Materials Science: Employed in the development of novel materials with unique photophysical properties
Chemistry: Utilized as a building block in the synthesis of complex organic molecules
Biology and Medicine: Investigated for potential use in drug delivery systems and as a fluorescent probe for biological imaging
Mecanismo De Acción
The mechanism by which (10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid exerts its effects is largely dependent on its application. In organic electronics, the compound’s photophysical properties, such as fluorescence and charge transport, play a crucial role. The boronic acid group can also participate in reversible covalent bonding with diols, which is useful in sensor applications.
Comparación Con Compuestos Similares
Similar Compounds
9,10-Diphenylanthracene: A well-known compound used in OLEDs and TTA-UC systems
9-Phenyl-10-(4-(trifluoromethyl)phenyl)anthracene: Another anthracene derivative with unique photophysical properties
Uniqueness
(10-([1,1’-Biphenyl]-3-yl)anthracen-9-yl)boronic acid is unique due to the presence of the boronic acid group, which imparts additional reactivity and functionality compared to other anthracene derivatives. This makes it a versatile building block for various applications in materials science and organic synthesis.
Propiedades
Fórmula molecular |
C26H19BO2 |
|---|---|
Peso molecular |
374.2 g/mol |
Nombre IUPAC |
[10-(3-phenylphenyl)anthracen-9-yl]boronic acid |
InChI |
InChI=1S/C26H19BO2/c28-27(29)26-23-15-6-4-13-21(23)25(22-14-5-7-16-24(22)26)20-12-8-11-19(17-20)18-9-2-1-3-10-18/h1-17,28-29H |
Clave InChI |
UKDBUZJPKSZSTR-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2C=CC=CC2=C(C3=CC=CC=C13)C4=CC=CC(=C4)C5=CC=CC=C5)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Benzo[1,3]dioxol-5-ylmethyl-pyrrolidin-3-yl-amine hydrochloride](/img/structure/B12328182.png)
![ethyl 2-[(3Z)-thiolan-3-ylidene]acetate](/img/structure/B12328185.png)







![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)


